molecular formula C12H15F3 B3088718 1-n-Pentyl-4-(trifluoromethyl)benzene CAS No. 1186195-07-2

1-n-Pentyl-4-(trifluoromethyl)benzene

Cat. No.: B3088718
CAS No.: 1186195-07-2
M. Wt: 216.24 g/mol
InChI Key: BDAHBUDJCWRIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Pentyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H15F3 It is characterized by the presence of a pentyl group attached to the benzene ring at the first position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Pentyl-4-(trifluoromethyl)benzene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to ensure minimal by-products and maximum purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-n-Pentyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Methyl derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparison with Similar Compounds

    1-n-Pentyl-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-n-Pentyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-n-Pentyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness: 1-n-Pentyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable in various applications .

Properties

IUPAC Name

1-pentyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAHBUDJCWRIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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